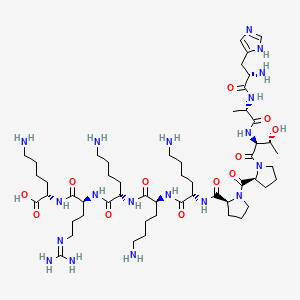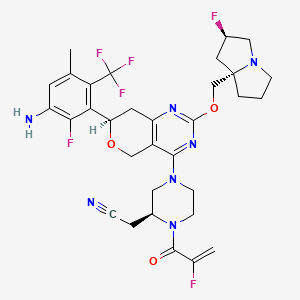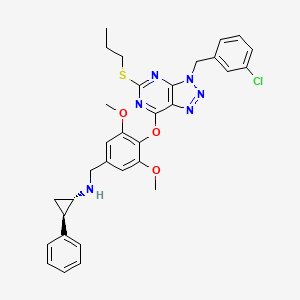
Mal-cyclohexane-Gly-Gly-Phe-Gly-Exatecan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mal-cyclohexane-Gly-Gly-Phe-Gly-Exatecan is a coupling compound used in the synthesis of antibody-drug conjugates (ADCs). These ADCs have shown significant antitumor activity both in vitro and in vivo . The compound is notable for its role in targeted cancer therapy, where it helps deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mal-cyclohexane-Gly-Gly-Phe-Gly-Exatecan involves multiple steps, including the coupling of various amino acids and the incorporation of the Exatecan moiety. The reaction conditions typically involve the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is produced under controlled conditions to meet regulatory standards for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Mal-cyclohexane-Gly-Gly-Phe-Gly-Exatecan primarily undergoes coupling reactions to form ADCs. These reactions involve the formation of stable covalent bonds between the compound and antibodies .
Common Reagents and Conditions
Coupling Reagents: EDC, HOBt
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
Conditions: Room temperature to mild heating, inert atmosphere (e.g., nitrogen or argon)
Major Products
The major product formed from these reactions is the antibody-drug conjugate, which exhibits potent antitumor activity .
Applications De Recherche Scientifique
Mal-cyclohexane-Gly-Gly-Phe-Gly-Exatecan is extensively used in scientific research, particularly in the development of targeted cancer therapies. Its applications include:
Chemistry: Used as a linker in the synthesis of ADCs.
Biology: Studied for its role in targeted drug delivery systems.
Medicine: Investigated for its efficacy in treating various cancers.
Industry: Utilized in the production of ADCs for clinical trials and potential therapeutic use
Mécanisme D'action
Mal-cyclohexane-Gly-Gly-Phe-Gly-Exatecan exerts its effects by forming stable conjugates with antibodies. These ADCs specifically target cancer cells, delivering the cytotoxic Exatecan moiety directly to the tumor site. The Exatecan component inhibits topoisomerase I, an enzyme crucial for DNA replication, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan: Another linker used in ADC synthesis with similar antitumor activity.
Mal-cyclohexane-Gly-Gly-Phe-Gly-Doxorubicin: A compound used in ADCs with a different cytotoxic agent (Doxorubicin) but similar targeting mechanism.
Uniqueness
Mal-cyclohexane-Gly-Gly-Phe-Gly-Exatecan is unique due to its incorporation of the Exatecan moiety, which provides potent topoisomerase I inhibition. This makes it particularly effective in targeting and killing cancer cells .
Propriétés
Formule moléculaire |
C55H60FN9O13 |
|---|---|
Poids moléculaire |
1074.1 g/mol |
Nom IUPAC |
4-[(2,5-dioxopyrrol-1-yl)methyl]-N-[2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-1-oxopropan-2-yl]oxymethylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C55H60FN9O13/c1-4-55(76)36-19-41-49-34(25-64(41)53(74)35(36)26-77-54(55)75)48-38(15-14-33-28(2)37(56)20-39(62-49)47(33)48)63-50(71)29(3)78-27-60-43(67)22-59-52(73)40(18-30-8-6-5-7-9-30)61-44(68)23-57-42(66)21-58-51(72)32-12-10-31(11-13-32)24-65-45(69)16-17-46(65)70/h5-9,16-17,19-20,29,31-32,38,40,76H,4,10-15,18,21-27H2,1-3H3,(H,57,66)(H,58,72)(H,59,73)(H,60,67)(H,61,68)(H,63,71)/t29-,31?,32?,38-,40-,55-/m0/s1 |
Clé InChI |
UMWXEPJVAJCFKX-UYBKWDOCSA-N |
SMILES isomérique |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)[C@H](C)OCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)C8CCC(CC8)CN9C(=O)C=CC9=O)O |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C)OCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)C8CCC(CC8)CN9C(=O)C=CC9=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388994.png)

![6-[(Z)-[(4S,12E)-16,18-dihydroxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12389002.png)
![Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT](/img/structure/B12389005.png)
![[(1S,2R,5S,7R,8R,13S,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl] acetate](/img/structure/B12389010.png)

![N-[3-chloro-4-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B12389023.png)

![Indeno[1,2,3-de]quinazoline, 2-(1-piperidinylmethyl)-, 1-oxide](/img/structure/B12389038.png)
![(3S,4aR,8R,9S,11aS,11bR)-8-(hydroxymethyl)-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,9,10,11,11a-decahydrocyclohepta[a]naphthalene-3,9-diol](/img/structure/B12389045.png)
![N-{1-[(1s)-3-(Dimethylamino)-1-Phenylpropyl]-1h-Pyrazol-4-Yl}-6,6-Dimethyl-4,5,6,7-Tetrahydro-1h-Indazole-3-Carboxamide](/img/structure/B12389046.png)



